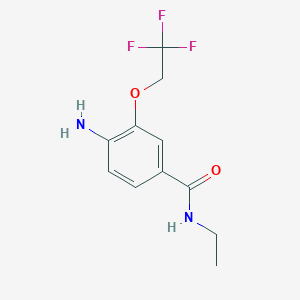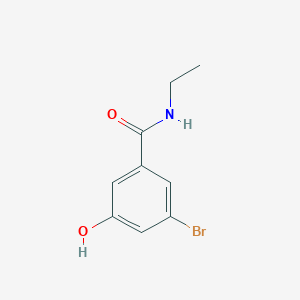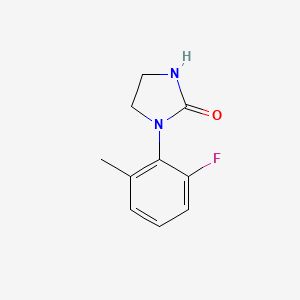
Benzene, 3-methyl-1,2,4,5-tetranitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 3-methyl-1,2,4,5-tetranitro-: is a chemical compound characterized by the presence of a benzene ring substituted with a methyl group and four nitro groups at positions 1, 2, 4, and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 3-methyl-1,2,4,5-tetranitro- typically involves the nitration of 3-methylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 3-methyl-1,2,4,5-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 3-methyl-1,2,4,5-tetranitro- is used as a precursor in the synthesis of other complex organic molecules. Its high nitrogen content makes it valuable in the study of energetic materials and explosives .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mecanismo De Acción
The mechanism of action of Benzene, 3-methyl-1,2,4,5-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can further interact with other molecules, leading to a cascade of chemical transformations .
Comparación Con Compuestos Similares
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,2,4,5-tetrachloro-
- Benzene, 1,2,4,5-tetramethoxy-5-(2-propenyl)-
Uniqueness: Benzene, 3-methyl-1,2,4,5-tetranitro- is unique due to its specific substitution pattern and high nitrogen content. This makes it particularly valuable in the study of energetic materials and as a precursor for the synthesis of complex organic molecules. Its reactivity and stability under various conditions also set it apart from other similar compounds .
Propiedades
Número CAS |
102367-91-9 |
|---|---|
Fórmula molecular |
C7H4N4O8 |
Peso molecular |
272.13 g/mol |
Nombre IUPAC |
3-methyl-1,2,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h2H,1H3 |
Clave InChI |
RUGDOHNGYQZSHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)




![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)








